(S)-2-Amino-2-(oxetan-3-yl)acetic acid
Description
(S)-2-Amino-2-(oxetan-3-yl)acetic acid (CAS: 2437199-28-3) is a non-proteinogenic amino acid featuring a chiral center at the α-carbon and a three-membered oxetane ring substituted at the β-position. Its molecular formula is C₅H₉NO₃, with a molecular weight of 131.13 g/mol . The compound is stored under inert atmospheric conditions at 2–8°C to maintain stability . Market analyses project steady growth in its production, driven by demand in medicinal chemistry and biotechnology applications .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-(oxetan-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQBFQWTJJLVRW-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CO1)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ibotenic Acid
- Structure: (S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid.
- Key Differences : Replaces the oxetane ring with a 3-hydroxyisoxazole scaffold.
- Pharmacological Activity : Acts as a potent agonist of glutamate and GABA receptors, leading to neuroexcitatory effects .
- Applications : Found in psychoactive mushrooms (e.g., Amanita species) and studied for neurological effects, contrasting with the oxetane derivative’s focus on synthetic drug development.
2-Amino-2-(oxan-3-yl)acetic Acid Hydrochloride
- Structure : Features a six-membered oxane (tetrahydropyran) ring instead of oxetane.
- Key Differences : Increased ring size alters steric and electronic properties. Molecular weight is 195.64 g/mol (vs. 131.13 g/mol for the oxetane analogue) .
- Applications : Used in agrochemical and material science research due to enhanced solubility and stability compared to smaller heterocycles .
Stereochemical Variants
- (R)-Enantiomer : The R-configuration (CAS: 394653-43-1) exhibits distinct binding properties in chiral environments, critical for enantioselective synthesis .
- Stereochemical Impact : The S-enantiomer (CAS: 394653-46-4) is prioritized in drug design due to better compatibility with biological targets, such as enzymes and receptors .
Side Chain-Modified Analogues
2-Aminohex-5-enoic Acid and 2-Aminopent-4-enoic Acid
- Structure : Linear alkenyl side chains instead of oxetane.
- Pharmacological Activity: Inhibition of collagenase increases with side chain length. For example, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid shows IC₅₀ = 1.48 mM, attributed to π–π interactions with collagenase residues (e.g., Tyr201) .
- Contrast : The oxetane derivative’s rigid ring may limit conformational flexibility but enhance metabolic stability compared to linear analogues.
2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic Acid
- Structure: Methoxycarbonyl group added to the amino moiety.
- Safety Profile : Higher toxicity (H315, H319, H335 hazards) compared to the parent compound (H302 only) due to increased reactivity .
Aromatic Substituted Analogues
(R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid
- Structure : Aromatic 4-hydroxyphenyl group replaces oxetane.
- Applications : Key intermediate in β-lactam antibiotic synthesis (e.g., cephalosporins) .
- Contrast : The aromatic moiety enables π-stacking in enzyme active sites, whereas the oxetane’s electronegativity favors hydrogen bonding.
Key Research Findings
- Metabolic Stability: The oxetane ring in (S)-2-amino-2-(oxetan-3-yl)acetic acid improves metabolic resistance compared to linear or aromatic analogues, making it valuable in prodrug design .
- Stereoselectivity : The S-enantiomer shows superior binding affinity in chiral environments, as evidenced by its preferential use in pharmaceutical patents .
- Toxicity Trends : Substituents like methoxycarbonyl groups increase toxicity, highlighting the parent compound’s advantage in safer handling .
Q & A
Q. What are the established synthetic routes for (S)-2-Amino-2-(oxetan-3-yl)acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves intramolecular cyclization of epoxide or halohydrin precursors to form the oxetane ring, followed by introduction of the amino and acetic acid groups . Key factors include:
- Catalysts : Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates during cyclization.
- Temperature : Cyclization at 0–25°C minimizes side reactions like ring-opening.
- Protection/deprotection : Boc or Fmoc groups protect the amino moiety during synthesis, with TFA or piperidine used for deprotection .
| Synthetic Parameter | Optimized Condition | Impact on Yield |
|---|---|---|
| Cyclization solvent | THF or DCM | ≥80% purity |
| Reaction time | 12–24 hours | Avoids over-oxidation |
| Workup | Aqueous extraction | Removes byproducts |
Q. How is enantiomeric purity validated, and what analytical techniques are critical?
Enantiomeric excess (ee) is assessed via:
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase .
- Optical rotation : Compare [α]D²⁵ values against literature (e.g., +12.5° for (S)-enantiomer in water) .
- NMR with chiral shift reagents : Europium complexes differentiate enantiomers via splitting of NH₂ peaks .
Q. What are the recommended storage conditions to ensure compound stability?
- Short-term : Store at 2–8°C in inert atmosphere (argon/nitrogen) to prevent oxidation .
- Long-term : Lyophilize and store at -80°C; avoid freeze-thaw cycles (≤3 cycles recommended) .
- Solution stability : Prepare fresh solutions in PBS (pH 7.4); degradation occurs >48 hours at 25°C .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., IC₅₀ variability) be resolved?
Discrepancies in IC₅₀ values often arise from:
Q. Methodological Recommendations :
Validate enantiopurity before assays.
Use isothermal titration calorimetry (ITC) to measure binding constants independently of cellular factors .
Replicate assays in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7).
Q. What strategies optimize ring-opening reactions of the oxetane moiety for derivatization?
The oxetane’s strain enables selective ring-opening:
- Acid-catalyzed : H₂SO₄ in ethanol yields ethyl ester derivatives (60–70% yield) .
- Nucleophilic attack : Thiols or amines at 50°C generate thioethers or aminolactones (Table 1) .
| Reagent | Product | Yield | Application |
|---|---|---|---|
| NaSH | Thioether derivative | 65% | Prodrug synthesis |
| Benzylamine | Aminolactone | 55% | Peptide backbone modification |
| LiAlH₄ | Alcohol derivative | 45% | Polymer chemistry |
Q. How do computational studies (e.g., docking) guide the design of analogs targeting collagenase?
Docking analysis (e.g., AutoDock Vina) identifies key interactions:
- Hydrogen bonding : Between the amino group and Gln215 (2.2 Å) stabilizes binding .
- Steric effects : Substituents at C3 of oxetane clash with Tyr201, reducing affinity (ΔG = +1.2 kcal/mol) .
- π-π stacking : The oxetane’s ether oxygen weakly interacts with Phe214 (4.1 Å) .
Q. Validation Workflow :
Compare docking scores of (S)- vs. (R)-enantiomers.
Synthesize top-scoring analogs and test in enzyme inhibition assays.
Data Contradiction Analysis
Q. Why do some studies report poor metabolic stability despite the oxetane’s rigidity?
Conflicting metabolic data may stem from:
Q. Resolution Approach :
- Conduct parallel assays in human hepatocytes and recombinant CYP3A4/2D5.
- Use LC-MS to identify metabolites (e.g., hydroxylation at C4 of oxetane) .
Methodological Best Practices
Q. Handling air-sensitive intermediates during synthesis
- Use Schlenk lines for anhydrous conditions.
- Quench reactions with degassed buffers to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
